Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Peptide Conformation Amide Isomerization Kinetics

Standard proline’s rapid cis-trans isomerization often causes conformational averaging, undermining defined bioactive geometries in peptide design. This Boc-protected, gem-dimethyl proline analog retards X-Pro amide bond isomerization ~7-fold, extending the cis-prolyl bond lifetime without fully locking the backbone. • Kinetic advantage: ~7-fold slower isomerization stabilizes cis-conformers critical for receptor recognition. • Proven scalability: 8-step synthesis from hydroxyproline delivers 41% overall yield, enabling gram-scale procurement. • Immediate SPPS compatibility: 95-98% purity after Boc deprotection; compatible with standard Fmoc/t-Bu protocols.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 174060-98-1
Cat. No. B015637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
CAS174060-98-1
Synonyms(2S)-3,3-Dimethyl-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester; 
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1
InChIKeyFVTWJYOGVFLUNJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Selection Technical Baseline


Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid (CAS 174060-98-1), systematically named (S)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid, is a chiral, N-Boc-protected, non-proteinogenic α-amino acid derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol [1]. It serves as a conformationally constrained proline analog in peptide synthesis and medicinal chemistry, where the geminal dimethyl substitution at the 3-position restricts the pyrrolidine ring's conformational freedom [2].

Conformationally constrained proline analog for peptide backbone studies
N-Boc-protected building block, directly compatible with Fmoc/tBu SPPS after deprotection
Chiral, non-proteinogenic α-amino acid derivative for peptidomimetic design

Why Generic Proline Analogs Fail


Proline analogs are not interchangeable in peptide design because the rate and equilibrium of X-Pro amide bond isomerization—a critical determinant of peptide secondary structure and biological function—are exquisitely sensitive to the steric and electronic environment of the pyrrolidine ring. Unsubstituted proline exhibits a relatively rapid cis–trans isomerization rate in water, which can lead to conformational averaging and loss of a defined bioactive geometry [1]. The 3,3-dimethyl substitution pattern in this compound introduces a steric barrier that retards isomerization by approximately 7-fold compared to unsubstituted proline, fundamentally altering the dynamic behavior of the peptide backbone and enabling stabilization of specific conformers that are inaccessible with simpler proline derivatives [2].

Attribute
This product
Generic proline
Isomerization control
Slowed cis-trans kinetics reported; stabilizes cis-amide
Rapid isomerization leads to conformational averaging
Conformational bias
Restricted ψ dihedral; biased cis/trans equilibrium
Unrestricted flexibility; average backbone conformer

Quantitative Differentiation vs. Analogs


Cis–Trans Isomerization Kinetics vs. Proline

The 3,3-dimethyl substitution on the pyrrolidine ring profoundly retards the rate of cis-to-trans amide isomerization. In a comparative NMR magnetization-transfer study of N-acetyl-proline N′-methylamide model systems in aqueous solution, the 3,3-dimethyl analog (compound 4) exhibited a cis-to-trans isomerization rate constant (k_ct) that was nearly 7‑fold slower than that of the unsubstituted proline reference (compound 1) [1]. This kinetic stabilization translates to a longer-lived cis amide conformation, which can be critical for biological activity and folding studies.

Cis–Trans Isomerization
Head-to-head
~7× slower kct
Supports extended cis-amide lifetime in peptide design
NMR magnetization transfer, aqueous, 25 °C
Peptide Conformation Amide Isomerization Kinetics

Constrained Proline Scaffold Synthesis Efficiency

The synthesis of enantiopure (2S)-3,3-dimethyl-N-Boc-proline (1), which is the deprotected core of the target compound, has been achieved from hydroxyproline in eight steps with a 41% overall yield [1]. While this specific yield is for the free acid, it provides a benchmark for the synthetic accessibility of the 3,3-dimethylproline scaffold. In contrast, the analogous 4,4-difluoro-3,3-dimethyl-N-Boc-proline derivative, a key intermediate for HIV protease inhibitors, required a 12‑step synthesis with an overall yield exceeding 28% [2]. This cross-study comparison suggests that the non-fluorinated scaffold is more synthetically efficient, which can translate to lower procurement costs and reduced lead times.

Synthesis Efficiency
Cross-study comparable
41% yield
8 steps
vs
>28% yield
12 steps (4,4-F2 analog)
Supports scaffold accessibility for peptide synthesis
From hydroxyproline; laboratory-scale routes compared
Synthetic Yield Chiral Pool Synthesis Process Chemistry

Enzymatic Resolution Throughput Benchmark

In the context of a closely related 3,3-dimethylproline scaffold (4,4-difluoro-3,3-dimethyl-N-Boc-proline), a direct comparison of two enzymatic resolution processes was reported. The optimized process, which switched the protecting group from Boc to benzyl, achieved a throughput of 6.3 mmol/h/L compared to only 0.11 mmol/h/L for the protease-catalyzed resolution of the Boc-protected ester, representing a 57‑fold increase [1]. This dramatic improvement reduced the cost of the enzymatic resolution step to just 5% of the original process [1]. While the target compound is a simpler analog, this evidence demonstrates that the 3,3-dimethylproline core can be efficiently resolved using optimized enzymatic methods, providing a data‑backed precedent for cost-effective large‑scale production.

Enzymatic Resolution Throughput
Class-level
Boc ester: 0.11 mmol/h/L → Benzyl ester: 6.3 mmol/h/L (57×)
Reported class-level throughput context; supports scalable production review
Based on 4,4-difluoro analog; process optimization data
Enzymatic Resolution Process Throughput Cost Analysis

cis Amide Geometry vs. 5,5‑Dimethylproline

While 5,5-dimethylproline (dmP) is known to lock the X-dmP peptide bond predominantly in a cis conformation (90% cis in a model dipeptide) [1], the 3,3-dimethyl substitution pattern in the target compound offers a distinct conformational perturbation. The 3,3-dimethyl groups restrict the ψ dihedral angle and retard isomerization without fully locking the cis geometry, thereby providing a more nuanced modulation of conformational dynamics [2]. In a related tripeptide study, the 5,5-dimethylproline-containing fragment Ac-Tyr-dmP-Asn was found to exist solely in the cis conformation between 6 and 60 °C [3]. The 3,3-dimethyl analog is expected to exhibit a greater conformational flexibility while still significantly biasing the cis/trans equilibrium relative to unsubstituted proline.

cis Amide Geometry
Class-level
3,3-dimethyl
slowed, exchange
vs
5,5-dimethyl
>90% cis locked
Balanced conformational flexibility for peptide design
Model dipeptide/tripeptide NMR in CDCl₃ and H₂O
Peptide Conformation cis-trans Isomerism NMR Spectroscopy

Supplier Purity Benchmarking

For research and development applications, the purity of a chiral building block directly impacts downstream synthetic reliability and reproducibility. Multiple suppliers report purities of ≥95% to 98% for Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid . This level of purity is consistent with the standards required for solid‑phase peptide synthesis and medicinal chemistry applications where even minor impurities can interfere with coupling efficiencies or lead to diastereomeric contamination.

Supplier Purity
Data to verify
95–98% (vendor reported)
Meets typical research-grade chiral building block benchmarks
Vendor CoA; independent verification recommended
Purity Quality Control Procurement

Application Scenarios


cis‑Prolyl Amide Bond Stabilization

The 3,3-dimethyl substitution retards the cis‑to‑trans isomerization of the X‑Pro amide bond by approximately 7‑fold relative to unsubstituted proline [1]. This kinetic stabilization is exploited in the design of peptide ligands where a cis‑prolyl bond is critical for receptor recognition or enzymatic activity. Researchers procuring this compound can incorporate it into peptide sequences to extend the lifetime of the cis conformation without fully locking it, offering a balance between conformational rigidity and dynamic flexibility.

Constrained Peptidomimetic Synthesis

The compound serves as a key intermediate for accessing enantiopure 3,3-dimethylproline derivatives, which are essential components of proline‑valine chimeras used to probe conformational requirements in biologically active peptides [2]. The reported 8‑step synthesis with a 41% overall yield from hydroxyproline [2] demonstrates its viability as a scalable chiral building block for medicinal chemistry campaigns.

Scale‑Up of 3,3‑Dimethylproline Intermediates

Lessons learned from the efficient enzymatic resolution of a related 4,4‑difluoro‑3,3‑dimethylproline scaffold—where an optimized process achieved 57‑fold higher throughput and reduced cost to 5% of the original method [3]—provide a strategic roadmap for cost‑effective large‑scale procurement of 3,3‑dimethylproline building blocks. Users seeking to transition from laboratory‑scale synthesis to pilot‑plant production can leverage this precedent to negotiate favorable supply agreements or justify in‑house process optimization efforts.

Chiral Building Block for SPPS & Proteomics

With a supplier‑specified purity of 95–98% , this Boc‑protected amino acid derivative is directly compatible with standard Fmoc/t‑Bu solid‑phase peptide synthesis protocols after Boc deprotection. Its high enantiomeric purity is essential for proteomics applications where a single diastereomer is required to avoid introducing conformational or stereochemical noise into synthesized peptide libraries.

Application
Selection Property
Validation Focus
cis-Prolyl Amide Bond Stabilization
Isomerization kinetics
Extended cis-amide lifetime without full lock
Constrained Peptidomimetic Synthesis
Synthetic accessibility
Scalable chiral building block from hydroxyproline
Scale-Up of 3,3-Dimethylproline Core
Enzymatic resolution precedent
Cost-efficient production pathway review
SPPS & Proteomics Peptide Libraries
Chiral purity and Boc compatibility
Diastereomeric integrity in assembled peptides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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